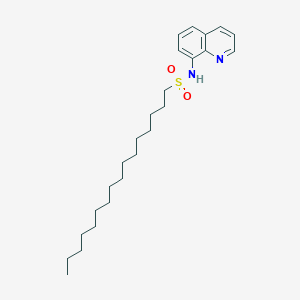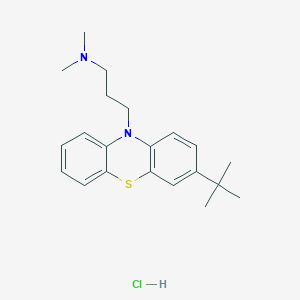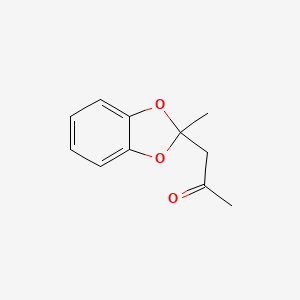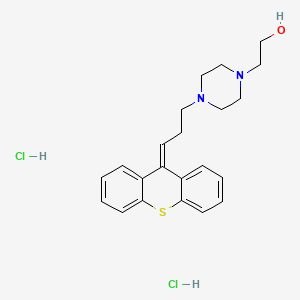
N-(Quinolin-8-YL)hexadecane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Quinolin-8-YL)hexadecane-1-sulfonamide is a compound that belongs to the class of quinoline-sulfonamide derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which combines a quinoline moiety with a sulfonamide group, imparts it with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-8-YL)hexadecane-1-sulfonamide typically involves the reaction of 8-aminoquinoline with a sulfonyl chloride derivative. One common method involves dissolving 8-aminoquinoline in pyridine and adding the desired sulfonyl chloride. The reaction mixture is then heated in a microwave reactor at 130°C for a few minutes. The product is precipitated by pouring the reaction mixture into water and then isolated by filtration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Quinolin-8-YL)hexadecane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction of the sulfonamide group can produce the corresponding amine derivative.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(Quinolin-8-YL)hexadecane-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can interfere with the synthesis of folic acid, a crucial component for cell growth and replication .
Comparison with Similar Compounds
N-(Quinolin-8-YL)hexadecane-1-sulfonamide can be compared with other quinoline-sulfonamide derivatives, such as:
N-(Quinolin-8-yl)-4-chloro-benzenesulfonamide: Known for its antimicrobial activity.
N-(Quinolin-8-yl)-4-nitro-benzenesulfonamide: Exhibits pro-apoptotic effects in cancer cells.
N-(Quinolin-8-yl)-naphthalene-2-sulfonamide: Used in coordination chemistry for the formation of metal complexes.
The uniqueness of this compound lies in its long alkyl chain, which can enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.
Properties
CAS No. |
65286-38-6 |
|---|---|
Molecular Formula |
C25H40N2O2S |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
N-quinolin-8-ylhexadecane-1-sulfonamide |
InChI |
InChI=1S/C25H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30(28,29)27-24-20-16-18-23-19-17-21-26-25(23)24/h16-21,27H,2-15,22H2,1H3 |
InChI Key |
DMQGXBPLNNMXNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate](/img/structure/B14492597.png)
![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)


![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)






